
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound contains a tert-butyloxycarbonyl (Boc) protecting group, a benzyl ester (OBn) protecting group, and a methyl ester (OMe) protecting group, which help in preventing unwanted side reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) typically involves the following steps:
Protection of Amino Groups: The amino groups of glutamic acid and lysine are protected using tert-butyloxycarbonyl (Boc) groups.
Esterification: The carboxyl groups of glutamic acid are esterified with benzyl alcohol to form benzyl esters (OBn).
Coupling Reaction: The protected glutamic acid and lysine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Methyl Ester Formation: The carboxyl group of lysine is esterified with methanol to form a methyl ester (OMe).
Industrial Production Methods
Industrial production of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glutamic acid and lysine are protected using Boc groups.
Automated Esterification: Automated systems are used for the esterification of carboxyl groups with benzyl alcohol and methanol.
High-Throughput Coupling: High-throughput reactors are employed for the coupling reaction, ensuring efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) undergoes various chemical reactions, including:
Deprotection: Removal of Boc, OBn, and OMe protecting groups using specific reagents.
Substitution: Substitution reactions involving the amino and carboxyl groups.
Hydrolysis: Hydrolysis of ester bonds to form free carboxylic acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for OBn removal, and sodium hydroxide (NaOH) for OMe removal.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions to cleave ester bonds.
Major Products
Deprotected Amino Acids: Free glutamic acid and lysine.
Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.
Hydrolyzed Products: Free carboxylic acids from ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Applied in the synthesis of peptide-based materials and nanostructures.
Wirkmechanismus
The mechanism of action of Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The compound interacts with coupling reagents and catalysts to form peptide bonds, leading to the formation of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-DL-Glu(OBn)-DL-Lys(1)-OH: Similar structure but lacks the methyl ester group.
Boc-DL-Glu(OBn)-DL-Lys(1)-OBn: Similar structure but has benzyl ester instead of methyl ester.
Boc-DL-Glu(OBn)-DL-Lys(1)-NH2: Similar structure but has an amide group instead of methyl ester.
Uniqueness
Boc-DL-Glu(OBn)-DL-Lys(1)-OMe.Boc-DL-Glu(OBn)-(1) is unique due to its combination of protecting groups, which provide stability and reactivity during peptide synthesis. The presence of both benzyl and methyl esters allows for selective deprotection and functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
methyl 2,6-bis[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAQYBFHAIYLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
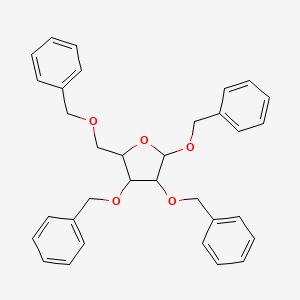
![Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate](/img/structure/B13394264.png)
![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13394271.png)
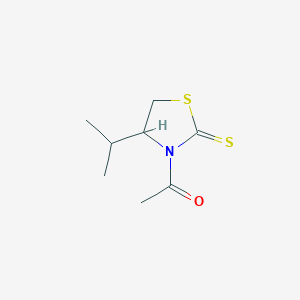
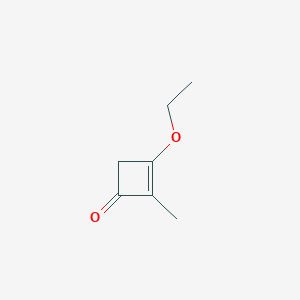
![17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13394286.png)
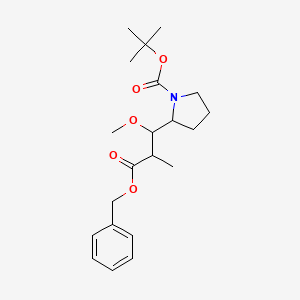
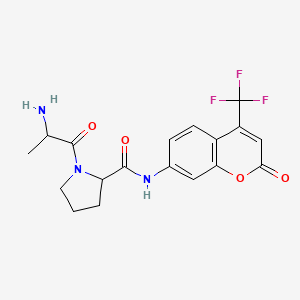

![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)

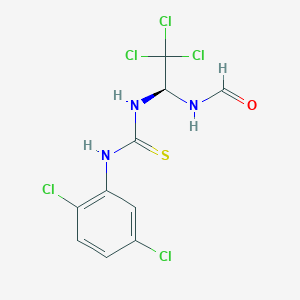
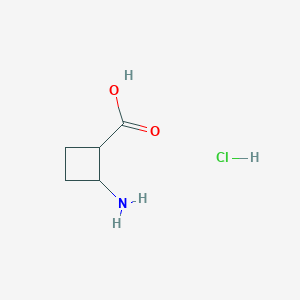
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
